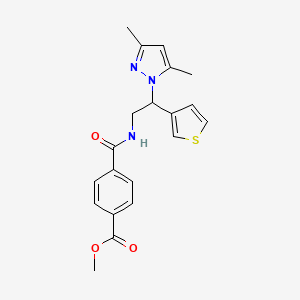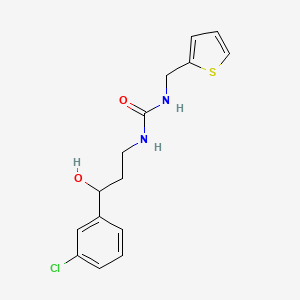
4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CDMT, is a heterocyclic compound with a triazole ring. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Molecular Structure and Bonding Characteristics
Research on the molecular structure and bonding characteristics of triazole derivatives, including 4-cyclopropyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, has been conducted. Boechat et al. (2010) studied the crystal and molecular structures of triazole derivatives, revealing the delocalization of π-electron density within the triazole ring and its orthogonal arrangement to the cyclopropyl ring. This research provides valuable insights into the molecular geometry and electronic properties of these compounds (Boechat et al., 2010).
Antioxidant Activity and Physicochemical Properties
Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities. The study compared these activities with standard antioxidants, providing a foundation for potential therapeutic applications of these compounds (Yüksek et al., 2015).
Synthesis Techniques and Applications
The synthesis of various triazole derivatives has been a focus of research. Shikhaliev et al. (2005) explored the three-component condensation of 3-amino-1,2,4-triazole and its derivatives, contributing to the methods of synthesizing triazole compounds (Shikhaliev et al., 2005). Zhou Zhi-ming (2010) also investigated the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives, expanding the variety of synthesized triazole compounds (Zhou Zhi-ming, 2010).
Crystallographic Studies
Further crystallographic studies have been conducted by Boechat et al. (2016), offering insights into the crystal structures and electron density distribution within various triazole compounds. These findings are essential for understanding the chemical and physical properties of these molecules (Boechat et al., 2016).
Cyclization Mechanisms
Research by Kimball et al. (2002) into the cyclization mechanisms of triazenes, including triazole analogues, under various conditions, contributes significantly to the understanding of chemical reactions and synthesis pathways involving these compounds (Kimball et al., 2002).
Cycloaddition Reactions
Studies on cycloaddition reactions, such as those conducted by Mertzanos et al. (1992), provide valuable information on the chemical reactivity and potential applications of 1,2,3-triazole analogues in synthetic chemistry (Mertzanos et al., 1992).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets via hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially resulting in various biological effects.
Biochemical Pathways
1,2,4-triazole derivatives are known to have a broad range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
It is known that the pharmacokinetics of 1,2,4-triazole derivatives can be improved through hydrogen-bonding and dipole interactions with biological receptors .
Result of Action
1,2,4-triazole derivatives are known to have a broad range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, antiviral, anticancer, analgesic, and anticonvulsant activity .
Action Environment
It is known that the action of 1,2,4-triazole derivatives can be influenced by various factors, including the presence of water and other polar solvents .
Propriétés
IUPAC Name |
4-cyclopropyl-2,5-dimethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-8-9(2)7(11)10(5)6-3-4-6/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKNUBLUHCYQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

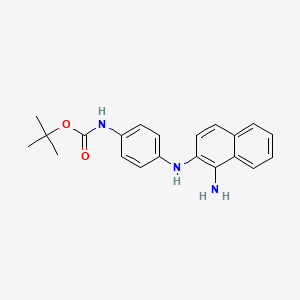
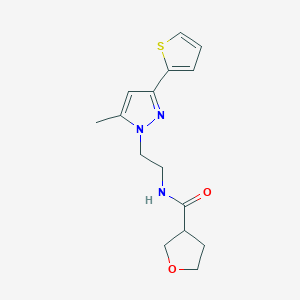
![Methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)
![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)
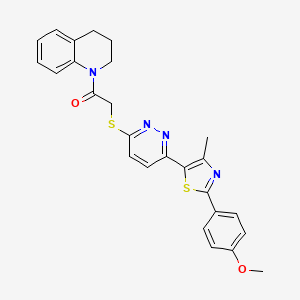
![N-[(4-Carbamoylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2967327.png)
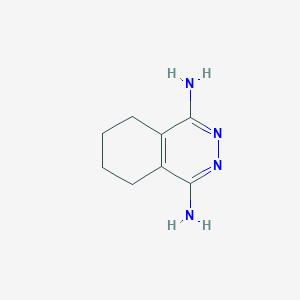
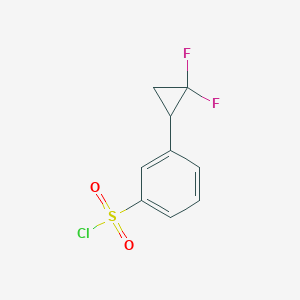

![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)
![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)
![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)
